molecular formula C10H16N2O2 B13042736 (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13042736
M. Wt: 196.25 g/mol
InChI Key: MRJCTSXFQOEYIJ-VIFPVBQESA-N
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Description

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,4-dimethoxyphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

(1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine: shares structural similarities with other diamines and phenyl derivatives, such as:

Uniqueness

  • The presence of the 2,4-dimethoxyphenyl group imparts unique chemical properties to this compound, such as increased stability and specific reactivity patterns. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(1R)-1-(2,4-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,6,11-12H2,1-2H3/t9-/m0/s1

InChI Key

MRJCTSXFQOEYIJ-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CN)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N)OC

Origin of Product

United States

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